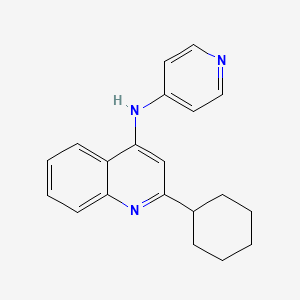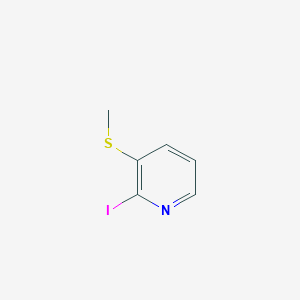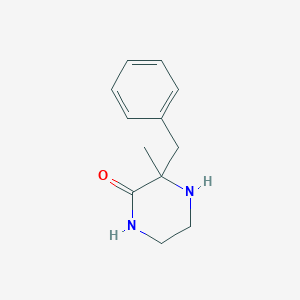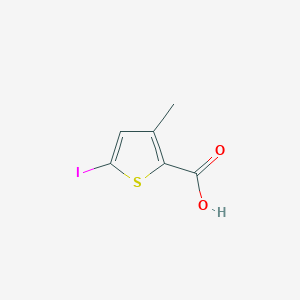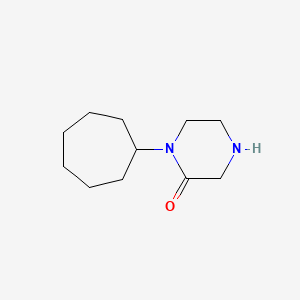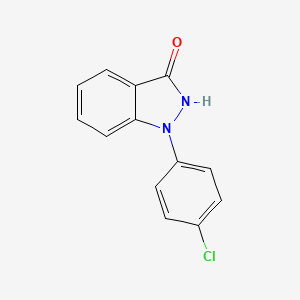
1-(4-chlorophenyl)-2H-indazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2H-indazol-3-one is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Métodos De Preparación
The synthesis of 1-(4-chlorophenyl)-2H-indazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-(4-chlorophenyl)hydrazine with a suitable ketone or aldehyde, followed by cyclization to form the indazole ring . The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
1-(4-Chlorophenyl)-2H-indazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-2H-indazol-3-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-2H-indazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-2H-indazol-3-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-pyrazole alcohol: This compound shares a similar structural motif but differs in its functional groups and biological activities.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with a similar aromatic ring structure but different substituents and pharmacological properties.
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: This compound also contains a chlorophenyl group but has a different heterocyclic core and is used for different applications.
The uniqueness of this compound lies in its specific indazole core structure, which imparts distinct biological activities and makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H9ClN2O |
|---|---|
Peso molecular |
244.67 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-2H-indazol-3-one |
InChI |
InChI=1S/C13H9ClN2O/c14-9-5-7-10(8-6-9)16-12-4-2-1-3-11(12)13(17)15-16/h1-8H,(H,15,17) |
Clave InChI |
AXTDLACXKFUPAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)NN2C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 4-[2-[4-(bromomethyl)-3-propan-2-ylphenyl]ethynyl]benzoate](/img/structure/B13877580.png)

